molecular formula C8H15N5O B13529519 2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide

2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide

Katalognummer: B13529519
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: MSUCTYRCXXYPDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide typically involves the reaction of 4-amino-1,2,3-triazole with tert-butyl acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid
  • 2-(4-amino-2H-1,2,3-triazol-2-yl)propanenitrile

Uniqueness

Compared to similar compounds, 2-(4-amino-2H-1,2,3-triazol-2-yl)-N-tert-butylacetamide may exhibit unique properties due to the presence of the tert-butyl group. This group can influence the compound’s solubility, stability, and biological activity, making it distinct from other triazole derivatives.

Eigenschaften

Molekularformel

C8H15N5O

Molekulargewicht

197.24 g/mol

IUPAC-Name

2-(4-aminotriazol-2-yl)-N-tert-butylacetamide

InChI

InChI=1S/C8H15N5O/c1-8(2,3)11-7(14)5-13-10-4-6(9)12-13/h4H,5H2,1-3H3,(H2,9,12)(H,11,14)

InChI-Schlüssel

MSUCTYRCXXYPDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)CN1N=CC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.